Allyl alpha-D-mannopyranoside
Overview
Description
Allyl alpha-D-mannopyranoside: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, the enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Mode of Action
The compound acts as a potent antagonist of FimH . It competes with mannose for binding to FimH, thereby inhibiting the adhesion of uropathogenic E. coli to urothelial cells . This interaction results in a decrease in the bacteria’s ability to cause urinary tract infections .
Biochemical Pathways
The primary biochemical pathway affected by Allyl alpha-D-mannopyranoside is the bacterial adhesion process. By blocking the binding of FimH to mannose on the surface of urothelial cells, the compound disrupts the initial step in the infection process . The downstream effect is a reduction in the ability of uropathogenic E. coli to establish an infection .
Result of Action
The primary molecular and cellular effect of this compound’s action is the prevention of bacterial adhesion to urothelial cells . This results in a decrease in the incidence and severity of urinary tract infections caused by uropathogenic E. coli .
Biochemical Analysis
Biochemical Properties
It is known that mannopyranosides can interact with various enzymes and proteins, potentially influencing their function .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been shown to inhibit tumor growth even 24 hours after administration in animal irradiation studies .
Metabolic Pathways
Mannopyranosides can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of alpha-D-mannopyranosides has been reported. Treatment of various alpha-D-mannopyranosides with 0.12 equivalents of p-toluenesulfonic acid monohydrate and 2-methoxypropene at 70°C gives 2,3-O-isopropylidene-alpha-D-mannopyranosides directly in 80% to 90% yields .
Industrial Production Methods: While specific industrial production methods for Allyl alpha-D-mannopyranoside are not detailed, the synthesis of structurally complex carbohydrates via chemical methods is crucial due to the need for high purity and quantity in pharmacological studies .
Chemical Reactions Analysis
Types of Reactions: Allyl alpha-D-mannopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Allyl alpha-D-mannopyranoside is used in various scientific research applications, including:
Comparison with Similar Compounds
Methyl alpha-D-mannopyranoside: A glycoside used in similar biochemical studies.
Branched alpha-D-mannopyranosides: These compounds also act as potent FimH antagonists and have improved physicochemical properties.
Cinnamoyl-substituted mannopyranosides: These derivatives have shown enhanced binding affinities and potential antimicrobial properties.
Uniqueness: Allyl alpha-D-mannopyranoside is unique due to its specific use in glycobiology research and its potent activity as a FimH antagonist, making it a valuable compound in the study and treatment of bacterial infections .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8+,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-DFTQBPQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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